POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI

Catalog No.
S1828423
CAS No.
151897-69-7
M.F
(C42H58N2O4)n
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI

CAS Number

151897-69-7

Product Name

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI

Molecular Formula

(C42H58N2O4)n

Molecular Weight

0

Synonyms

POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI&

Poly(2,5-di(hexyloxy)cyanoterephthalylidene) is a specialized conjugated polymer known for its electron-conducting properties. It is a cyano-derivative of poly(phenylenevinylene), commonly referred to as CN-PPV. This compound exhibits unique optical and electronic characteristics, making it suitable for various applications in organic electronics and optoelectronics, particularly in light-emitting diodes (LEDs) and photovoltaic devices .

In LEDs, CN-PPV functions as the light-emitting material. When an electric field is applied to the device, electrons are injected from the cathode into the lowest unoccupied molecular orbital (LUMO) of CN-PPV. These excited electrons then relax to the occupied molecular orbital (HOMO), releasing energy in the form of light with a specific wavelength determined by the bandgap of the polymer [].

Organic Photovoltaics (OPVs)

CN-PPV exhibits electron-conducting properties (n-type), making it a valuable material for organic photovoltaics (OPVs) []. OPVs are devices that convert light energy into electricity. CN-PPV can be used in combination with other p-type (hole-conducting) conjugated polymers to create bulk heterojunction (BHJ) solar cells []. In BHJ solar cells, the donor (p-type) and acceptor (n-type) materials are intermixed, creating a large interfacial area for efficient exciton dissociation and charge transport [].

While CN-PPV has been explored in OPV research, its power conversion efficiencies (PCEs) are generally lower compared to other materials []. However, research continues to improve the performance of CN-PPV-based OPVs through molecular modifications and device optimization techniques [].

Polymeric Light-Emitting Diodes (PLEDs)

CN-PPV also possesses light-emitting properties, making it a potential candidate for polymeric light-emitting diodes (PLEDs) []. PLEDs are organic devices that convert electrical energy into light. CN-PPV can be used to fabricate thin-film PLEDs due to its film-forming ability [].

Similar to OPVs, CN-PPV-based PLEDs also face challenges in achieving high external quantum efficiencies (EQEs) []. However, ongoing research focuses on improving the efficiency and color tunability of CN-PPV-based PLEDs through chemical modifications and device engineering [].

Other Research Applications

Beyond OPVs and PLEDs, CN-PPV is being explored in other research areas, including:

  • Chemical sensors: CN-PPV's sensitivity to various stimuli, such as light and chemicals, makes it a potential candidate for developing chemical sensors [].
  • Field-effect transistors (FETs): CN-PPV can be used to fabricate organic FETs, which are transistors made from organic materials [].

The chemical behavior of Poly(2,5-di(hexyloxy)cyanoterephthalylidene) includes several significant reactions:

  • Oxidation: The polymer can undergo oxidation, which can modify its electronic properties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can be facilitated using reducing agents such as sodium borohydride, which may lead to the formation of reduced derivatives with altered properties.
  • Substitution Reactions: The polymer can participate in nucleophilic substitution reactions, where nucleophiles attack the cyano groups or other reactive sites on the polymer backbone .

The synthesis of Poly(2,5-di(hexyloxy)cyanoterephthalylidene) typically involves polymerization techniques such as:

  • Gilch Polymerization: This method is commonly employed for synthesizing conjugated polymers. It involves the reaction of 2,5-dihydroxycyanoterephthalic acid derivatives with suitable coupling agents under controlled conditions to form the polymer backbone.
  • Polycondensation: Another effective method involves polycondensation reactions of monomers containing reactive functional groups, leading to the formation of high molecular weight polymers.

Poly(2,5-di(hexyloxy)cyanoterephthalylidene) has various applications due to its unique properties:

  • Organic Light Emitting Diodes (OLEDs): Its electron-conducting properties make it suitable for use in OLEDs, where it contributes to light emission.
  • Photovoltaic Devices: The polymer's ability to absorb light and conduct electricity allows it to be utilized in organic solar cells.
  • Sensors: Its electronic properties make it a candidate for use in chemical sensors and biosensors .

Studies on the interactions of Poly(2,5-di(hexyloxy)cyanoterephthalylidene) with other materials are essential for understanding its potential applications. The polymer's interactions with various substrates can influence its electronic properties and stability. Research into its compatibility with different materials used in electronic devices is ongoing and critical for optimizing device performance .

Several compounds share structural or functional similarities with Poly(2,5-di(hexyloxy)cyanoterephthalylidene). Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Polyphenylenevinylene (PPV)Backbone structureWidely studied; foundational conjugated polymer
Poly(3-hexylthiophene) (P3HT)Conjugated backboneKnown for high charge mobility in organic electronics
Poly(2-methoxy-5-(2'-ethylhexoxy)-1,4-phenylenevinylene) (MEH-PPV)Similar conjugated structureExhibits strong photoluminescence

Poly(2,5-di(hexyloxy)cyanoterephthalylidene) is unique due to its cyano substituents that enhance its electron affinity compared to other polymers like PPV and P3HT. This property potentially leads to better performance in electronic applications by improving charge transport efficiency and stability under operational conditions .

Dates

Modify: 2023-08-15

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